molecular formula C15H13BrO2S B2978200 3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone CAS No. 882748-46-1

3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone

Cat. No.: B2978200
CAS No.: 882748-46-1
M. Wt: 337.23
InChI Key: XKRQCXFHCLCIBC-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone is an organic compound that features a bromophenyl group, a sulfanyl group, and a hydroxyphenyl group attached to a propanone backbone

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 4-hydroxyacetophenone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 4-bromothiophenol attacks the carbonyl carbon of 4-hydroxyacetophenone, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
  • 3-[(4-Bromophenyl)sulfanyl]-1-(4-ethylphenyl)-1-propanone
  • 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone

Uniqueness

3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone is unique due to the presence of both a hydroxyphenyl group and a bromophenylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2S/c16-12-3-7-14(8-4-12)19-10-9-15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRQCXFHCLCIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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